6-Hydroxy-2-(2-thienylmethylene)benzofuran-3-one

Beschreibung

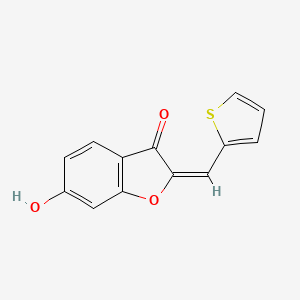

(2Z)-6-Hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 2-thienylmethylene substituent at position 2 and a hydroxyl group at position 5. The thienyl group introduces sulfur-based electronic effects, while the hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .

Eigenschaften

IUPAC Name |

6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIIBLSEONHCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218471 | |

| Record name | 6-Hydroxy-2-(2-thienylmethylene)-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637753-83-4 | |

| Record name | 6-Hydroxy-2-(2-thienylmethylene)-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637753-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-(2-thienylmethylene)-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one, with the CAS number 637753-83-4, is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article examines its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₈O₃S

- Molecular Weight : 244.27 g/mol

- Structure : The compound features a benzofuran backbone with a hydroxyl group and a thienylmethylene substituent.

Biological Activity Overview

Research indicates that (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one exhibits notable biological activities, particularly in the areas of anticancer , antioxidant , and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.1 | Induction of apoptosis via intrinsic pathways |

| K562 | 14.9 | Cell cycle arrest and apoptosis |

| MDA-MB-361 | 25.6 | Inhibition of proliferative signaling |

The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to cell death and reduced viability. The IC50 values indicate that it has comparable potency to established chemotherapeutic agents like cisplatin.

Antioxidant Activity

In vitro studies have demonstrated that (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one possesses significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.

Mechanism : The compound's antioxidant activity is attributed to its ability to donate electrons to reactive oxygen species (ROS), stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

- Study on HeLa Cells : A study conducted by researchers revealed that treatment with (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one resulted in a significant decrease in cell viability, with an IC50 value of 15.1 µM. The study concluded that the compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol.

- K562 Cell Line Investigation : Another study focused on K562 leukemia cells demonstrated an IC50 value of 14.9 µM. The findings indicated that the compound caused G0/G1 phase arrest, leading to reduced proliferation rates and enhanced apoptosis markers.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The benzylidene substituent at position 2 varies significantly across analogues, impacting electronic and steric properties:

Key Observations :

Key Observations :

Spectroscopic and Analytical Data

NMR Shifts :

- The thienyl protons in the target compound typically resonate at δ 6.8–7.7 ppm (similar to SR-F-126’s aromatic protons ), while quinoline protons in 4b appear downfield (δ 7.56–8.48 ppm) due to nitrogen’s deshielding effect .

- The hydroxyl proton in the target compound is expected near δ 11 ppm (cf. δ 11.39 ppm in 4b ).

Mass Spectrometry :

- The target compound’s molecular formula (C13H10O3S ) gives a theoretical m/z of 246.0354 for [M+H]⁺. This is lighter than halogenated analogues (e.g., 2i: m/z 490.70 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.